molecular formula C22H21N5O2 B12249380 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol

5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol

Cat. No.: B12249380
M. Wt: 387.4 g/mol
InChI Key: UNAUEHNZUQNENW-UHFFFAOYSA-N
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Description

The compound 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol is a complex organic molecule that features a pyridazinyl group, a pyrrolo[3,4-c]pyrrole core, and a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinyl and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used include organometallic catalysts, protecting groups, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce fully saturated compounds.

Scientific Research Applications

5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3-yl derivatives: Share the pyridazinyl group but differ in other structural aspects.

    Octahydropyrrolo[3,4-c]pyrrole derivatives: Similar core structure but with different substituents.

    Pyridin-3-ol derivatives: Contain the pyridin-3-ol moiety but vary in other parts of the molecule.

Uniqueness

5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridin-3-ol: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

(5-hydroxypyridin-3-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C22H21N5O2/c28-19-8-16(9-23-10-19)22(29)27-13-17-11-26(12-18(17)14-27)21-7-6-20(24-25-21)15-4-2-1-3-5-15/h1-10,17-18,28H,11-14H2

InChI Key

UNAUEHNZUQNENW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NN=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC(=CN=C5)O

Origin of Product

United States

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